[(3-Aminobutan-2-yl)oxy]benzene
Overview
Description
[(3-Aminobutan-2-yl)oxy]benzene is an organic compound with the molecular formula C10H15NO It is a derivative of butanamine and benzene, characterized by the presence of an amino group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Aminobutan-2-yl)oxy]benzene typically involves the reaction of 3-phenoxybutan-2-one with hydroxylamine hydrochloride and sodium acetate in ethanol and water. The resulting oxime is then reduced using lithium aluminium hydride in dry ether to yield the desired amine . The reaction conditions include refluxing the mixture for several hours and subsequent purification steps such as distillation and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
[(3-Aminobutan-2-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted benzene compounds.
Scientific Research Applications
[(3-Aminobutan-2-yl)oxy]benzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which [(3-Aminobutan-2-yl)oxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the benzene ring can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [(3-Aminobutan-2-yl)oxy]toluene
- [(3-Aminobutan-2-yl)oxy]phenol
- [(3-Aminobutan-2-yl)oxy]aniline
Uniqueness
[(3-Aminobutan-2-yl)oxy]benzene is unique due to its specific combination of an amino group and an ether linkage attached to a benzene ring.
Properties
IUPAC Name |
3-phenoxybutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-9H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZBQXXUDKGJOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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